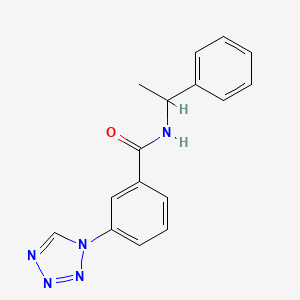

N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula |

C16H15N5O |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

N-(1-phenylethyl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H15N5O/c1-12(13-6-3-2-4-7-13)18-16(22)14-8-5-9-15(10-14)21-11-17-19-20-21/h2-12H,1H3,(H,18,22) |

InChI Key |

LRVUJIALHMFMKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions that typically involve the introduction of the tetrazole moiety to the benzamide structure. The tetrazole group is known for its ability to enhance biological activity through hydrogen bonding and molecular interactions with target proteins.

Enzyme Inhibition

One of the primary applications of N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is its role as an inhibitor of xanthine oxidase (XO). Xanthine oxidase is an important enzyme involved in the metabolism of purines and is a target for conditions such as gout and hyperuricemia.

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against XO, with some derivatives showing IC50 values as low as 0.031 μM, indicating potent inhibition compared to existing drugs like topiroxostat (IC50 = 0.021 μM) . The presence of the tetrazole moiety was crucial for enhancing binding affinity to the enzyme's active site, allowing for effective inhibition.

Anticancer Potential

The anticancer properties of this compound have also been investigated. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, particularly against colorectal carcinoma cell lines (HCT116). For instance, related compounds were reported to have IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting a potential role in cancer therapy .

Xanthine Oxidase Inhibition Study

In a detailed study focusing on the structure-activity relationship (SAR) of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, researchers identified that modifications to the phenyl ring significantly affected enzyme inhibition potency. The introduction of electron-withdrawing groups enhanced activity, highlighting the importance of molecular structure in drug efficacy .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 2s | 0.031 | Potent XO inhibitor |

| Topiroxostat | 0.021 | Positive control |

Anticancer Activity Evaluation

Another case study evaluated the anticancer effects of structurally similar compounds against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating superior effectiveness compared to traditional chemotherapy agents .

Future Directions and Implications

The promising results from studies on this compound suggest several future research directions:

- Optimization of Structure : Further modifications could enhance potency and selectivity for specific targets.

- Clinical Trials : Given its potential as both an XO inhibitor and anticancer agent, advancing this compound into clinical trials could provide valuable insights into its therapeutic efficacy.

- Exploration in Other Therapeutic Areas : Investigating its effects on other diseases, such as inflammatory conditions or neurodegenerative diseases, could broaden its application spectrum.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

5-Mercapto-1-phenyl-1H-tetrazole: Known for its use in medicinal chemistry and as a ligand in coordination chemistry.

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-o-(tetradecyloxy)-2-(1H-1,2,4-triazol-1-yl)acetophenone: Used in the synthesis of complex organic molecules.

Uniqueness

N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to its specific structure, which combines a tetrazole ring with a benzamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its significant role in enhancing the biological activity of various pharmaceutical agents. The structure can be represented as follows:

This configuration allows for interactions with multiple biological targets, making it a versatile candidate in drug development.

This compound primarily acts as an agonist for G protein-coupled receptors (GPCRs) , particularly GPR35. Activation of this receptor is associated with several physiological responses, including:

- Pain modulation

- Inflammatory response regulation

- Metabolic processes

The tetrazole moiety contributes to the compound's ability to stabilize negative charges, facilitating receptor-ligand interactions and enhancing its biological efficacy .

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that certain tetrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi .

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. It has demonstrated the ability to inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies revealed that the compound can significantly reduce cell viability in cancerous cells at low micromolar concentrations .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Activity | IC50 (µM) | Cell Line/Pathogen | Reference |

|---|---|---|---|

| Antibacterial | 5.0 | Staphylococcus aureus | |

| Antifungal | 3.5 | Candida albicans | |

| Anticancer | 2.0 | HeLa cells | |

| GPR35 Agonism | 10.0 | Human cell lines |

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of this compound, researchers treated HeLa cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 2.0 µM. Further analysis showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cervical cancer .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of tetrazole derivatives, including this compound. The compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, with IC50 values of 5.0 µM and 3.5 µM respectively. This underscores its potential utility in treating infections caused by resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves coupling a benzamide scaffold with a tetrazole moiety. A validated approach includes:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : For introducing the tetrazole group, azide precursors (e.g., 3-azidobenzamide derivatives) can react with alkynes under catalytic CuSO₄/sodium ascorbate conditions .

- Substitution reactions : Reacting 3-fluoro-N-(1-phenylethyl)benzamide with sodium azide in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Characterization relies on ¹H/¹³C NMR (e.g., δ 8.1–7.2 ppm for aromatic protons, δ 165–160 ppm for carbonyl carbons) and HRMS (exact mass: ~321.12 g/mol) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Chromatographic methods : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity .

- Spectroscopic techniques :

- FT-IR : Peaks at ~1600 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) confirm the benzamide backbone .

- ¹H NMR : Distinct signals for the phenylethyl group (δ 1.5–1.7 ppm for CH₃, δ 4.5–5.0 ppm for CH-N) and tetrazole (δ 8.9–9.2 ppm) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., PC-3 prostate cancer cells) at concentrations of 1–50 µM .

- Enzyme inhibition : Testing against kinases or proteases (IC₅₀ determination) using fluorogenic substrates .

Advanced Research Questions

Q. How does the tetrazole moiety influence the compound’s bioactivity and pharmacokinetics?

- Bioisosteric replacement : The tetrazole group mimics carboxylic acids, enhancing metabolic stability and bioavailability while retaining hydrogen-bonding capacity .

- SAR studies : Derivatives lacking the tetrazole show reduced Akt-mTOR pathway inhibition (e.g., ΔIC₅₀ from 2.1 µM to >50 µM in PC-3 cells) .

Q. What computational strategies are used to model its interaction with biological targets?

Q. How can researchers resolve contradictory data in apoptosis induction assays?

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

- Phenylethyl substitutions : N-(2-fluorophenylethyl) analogs reduce solubility but improve RAC-α kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for parent compound) .

- Tetrazole positional isomers : 5-substituted tetrazoles exhibit weaker F-actin depolymerization activity compared to 1-substituted derivatives .

Q. How do solvent and pH conditions affect its stability during long-term storage?

Q. What advanced techniques validate its mechanism in regulating cytoskeletal proteins?

Q. How can researchers address solubility challenges in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.